Bufencarb
Overview
Description
Bufencarb is a carbamate insecticide that was primarily used to control a variety of soil and foliage insects. It is moderately soluble in water and highly volatile. This compound is highly toxic to birds, aquatic species, and mammals if ingested . Its chemical formula is C₂₆H₃₈N₂O₄, and it is known by several other names, including ENT 27127, Ortho 5353, and metalkamate .
Preparation Methods
Bufencarb can be synthesized through the reaction of phenyl isocyanate with a suitable alcohol under controlled conditions. The industrial production methods involve the use of high-purity reagents and solvents to ensure the quality and efficacy of the final product . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Bufencarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Bufencarb has been used in various scientific research applications, including:
Chemistry: As a model compound for studying carbamate chemistry and reaction mechanisms.
Biology: In studies related to its toxicological effects on different organisms, including birds, aquatic species, and mammals.
Medicine: Research on its potential effects on human health, particularly its neurotoxic properties.
Industry: As an insecticide for controlling pests in agricultural settings.
Mechanism of Action
Bufencarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in paralysis and death of the insect . The molecular targets involved include the acetylcholinesterase enzyme and the acetylcholine receptors.
Comparison with Similar Compounds
Bufencarb is similar to other carbamate insecticides, such as carbaryl and aldicarb. it is unique in its specific chemical structure and its high volatility. Similar compounds include:
Carbaryl: Another carbamate insecticide with a similar mode of action but different chemical structure.
Aldicarb: A highly toxic carbamate insecticide used for controlling a wide range of pests.
Methomyl: A carbamate insecticide known for its rapid action and high toxicity to insects.
This compound’s uniqueness lies in its specific isomeric forms and its high volatility, which distinguishes it from other carbamate insecticides .
Properties
IUPAC Name |
(3-pentan-2-ylphenyl) N-methylcarbamate;(3-pentan-3-ylphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3;1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15);6-10H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTVVMGUDBRCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=CC=C1)OC(=O)NC.CCC(CC)C1=CC(=CC=C1)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911919 | |
Record name | 3-(Pentan-2-yl)phenyl hydrogen methylcarbonimidate--3-(pentan-3-yl)phenyl hydrogen methylcarbonimidate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8065-36-9, 11096-91-6 | |
Record name | Bufencarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8065-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pentan-2-yl)phenyl hydrogen methylcarbonimidate--3-(pentan-3-yl)phenyl hydrogen methylcarbonimidate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bufencarb (ISO);reaction mass of 3-(1-methylbutyl)phenyl N-methylcarbamate and 3-(1-ethylpropyl)phenyl N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bufencarb?
A: this compound, like other carbamate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. [, ] While the provided research doesn't delve into the specific interaction details, it's widely understood that carbamates bind to the enzyme's active site, preventing the breakdown of the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapse, causing overstimulation of nerves and ultimately resulting in paralysis and death of the insect.
Q2: How effective is this compound against Malathion-resistant red flour beetles?
A: Research indicates that this compound remains effective against Malathion-resistant strains of the red flour beetle (Tribolium castaneum). [] The study found no cross-resistance to this compound at the LD50 level, meaning it was equally toxic to both susceptible and resistant strains. Interestingly, this compound was more toxic at both LD50 and LD95 levels compared to the susceptible strain.
Q3: Are there any analytical methods for detecting this compound residues in food?
A: Yes, liquid chromatography coupled with mass spectrometry (LC/MS) has been successfully employed to determine this compound residues in various crops and food products. [, ] This multiresidue method effectively extracts and quantifies this compound alongside other pesticides, enabling monitoring of food safety and regulatory compliance. The method's sensitivity allows for the detection of residues at very low concentrations, ensuring consumer safety.
Q4: Are there any documented instances of this compound use in controlling specific crop pests?
A: Research highlights the use of this compound in controlling corn rootworm larvae, specifically the western corn rootworm (Diabrotica virgifera) and the northern corn rootworm (D. longicornis). [] Field trials comparing planting-time and cultivation-time applications of granular this compound demonstrated its efficacy in reducing root damage caused by these pests.
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